BenchChemオンラインストアへようこそ!

N-(1,3-benzothiazol-6-yl)-4-methanesulfonylbenzamide

COX-2 inhibition Inflammation Medicinal chemistry

This para-methylsulfonyl regioisomer (CAS 899960-95-3) delivers a critical electronic profile for benzothiazole SAR—its 4-position substitution (Hammett σ ~0.70) differs substantially from the meta analog (CAS 941877-50-5), altering hydrogen-bonding geometry at enzyme targets. Reported COX-2 IC50 of 8.2 µM establishes a benchmark for anti-inflammatory screening cascades. Pair with the des-methylsulfonyl or meta analog to quantify methylsulfonyl effects on logD, solubility, and clearance. A tool compound for kinase/anti-inflammatory programs seeking scaffold diversification. Not interchangeable with 2-substituted benzothiazole sulfonamides.

Molecular Formula C15H12N2O3S2
Molecular Weight 332.4 g/mol
CAS No. 899960-95-3
Cat. No. B6481795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-6-yl)-4-methanesulfonylbenzamide
CAS899960-95-3
Molecular FormulaC15H12N2O3S2
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3
InChIInChI=1S/C15H12N2O3S2/c1-22(19,20)12-5-2-10(3-6-12)15(18)17-11-4-7-13-14(8-11)21-9-16-13/h2-9H,1H3,(H,17,18)
InChIKeyZAALALVMVSFOEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Benzothiazol-6-yl)-4-methanesulfonylbenzamide (CAS 899960-95-3) – Structural Identity and Compound Class Baseline


N-(1,3-Benzothiazol-6-yl)-4-methanesulfonylbenzamide (CAS 899960-95-3, molecular formula C15H12N2O3S2, molecular weight 332.4 g/mol) is a synthetic small molecule belonging to the benzothiazole sulfonamide/amide class . Its structure combines a 1,3-benzothiazole bicyclic core linked via a 6-position amide bond to a para-methylsulfonyl phenyl ring. This compound is investigated as a potential lead for anticancer and antibacterial applications within medicinal chemistry screening libraries, where the benzothiazole moiety provides target-binding scaffolding and the methylsulfonyl group modulates electronic and solubility properties [1]. However, publicly available primary research data with direct comparator evidence for this specific compound is severely limited.

Why N-(1,3-Benzothiazol-6-yl)-4-methanesulfonylbenzamide Cannot Be Substituted with a Generic In-Class Analog


Benzothiazole sulfonamide/amide analogs cannot be assumed interchangeable. Within this chemical class, minor positional isomerism or substituent variation produces divergent target engagement and selectivity profiles. For example, the para-methylsulfonyl regioisomer (4-position, CAS 899960-95-3) exhibits a distinct electronic distribution compared to the meta-methylsulfonyl analog (3-position, CAS 941877-50-5), which can alter hydrogen-bonding geometry at enzyme active sites and lead to different inhibition constants . Literature on related methylsulfonyl benzothiazole (MSBT) derivatives demonstrates that even within a congeneric series, GI50 values in HeLa cervical cancer cells span from <0.1 µM for the most potent compounds to inactivity for closely related structures, confirming that biological activity is highly structure-dependent and not predictable from the core scaffold alone [1]. Therefore, generic substitution without empirical verification of the specific CAS compound carries a high risk of selecting an inactive or differently active molecule.

Quantitative Differentiation Evidence for N-(1,3-Benzothiazol-6-yl)-4-methanesulfonylbenzamide (CAS 899960-95-3) Against Comparator Analogs


COX-2 Enzyme Inhibition: Para-Methylsulfonyl Regioisomer Shows Moderate Activity

N-(1,3-benzothiazol-6-yl)-4-methanesulfonylbenzamide has been reported to exhibit moderate inhibition of cyclooxygenase-2 (COX-2) with an IC50 value of 8.2 µM . This data point is available from vendor technical summaries; no direct head-to-head comparison with the 3-methanesulfonyl regioisomer under identical assay conditions has been published in the peer-reviewed literature. The para-substitution pattern positions the methylsulfonyl group for distinct interactions within the COX-2 active site compared to the meta-substituted analog, which remains unquantified.

COX-2 inhibition Inflammation Medicinal chemistry

Anticancer Activity Benchmarking: Potency Gap Across Methylsulfonyl Benzothiazole (MSBT) Congeners

In a congeneric series of methylsulfonyl benzothiazole (MSBT) derivatives evaluated against HeLa cervical cancer cells, the most potent compounds (MSBT-07 and MSBT-12) achieved GI50 values of ≤0.1 µM, while structurally related compounds in the same series showed only moderate or negligible activity (GI50 > 10 µM) [1]. Although CAS 899960-95-3 was not directly included in this published series, the demonstrated >100-fold potency range among close structural analogs establishes that 4-methylsulfonyl benzothiazole amides cannot be considered functionally interchangeable. Selection of a specific CAS compound without confirmatory biological data carries risk of an inactive or sub-optimal molecule.

Anticancer Cervical cancer HeLa

Regioisomeric Differentiation: Para (4-) vs. Meta (3-) Methylsulfonyl Substitution on Benzothiazole Amide Scaffold

The target compound (CAS 899960-95-3, para-methylsulfonyl) and its closest commercially available analog (CAS 941877-50-5, meta-methylsulfonyl) differ solely in the substitution position of the methylsulfonyl group on the benzamide phenyl ring . In benzothiazole-containing bioactive molecules, the para-substitution pattern orients the sulfonyl group into a different geometric vector relative to the benzothiazole core, which is known to affect binding pocket complementarity in kinase and enzyme active sites. No published head-to-head biological comparison between these two regioisomers exists. The electronic effect difference (Hammett σp = 0.68 for para-SO2CH3 vs. σm = 0.60 for meta-SO2CH3) predicts distinct reactivity and target interaction profiles [1].

Structure-activity relationship Regioisomerism Drug design

Best-Fit Research and Procurement Scenarios for N-(1,3-Benzothiazol-6-yl)-4-methanesulfonylbenzamide (CAS 899960-95-3)


Regioisomer-Controlled Structure-Activity Relationship (SAR) Studies on Benzothiazole Amide Scaffolds

Investigators mapping the SAR landscape of 6-amidobenzothiazole derivatives can employ CAS 899960-95-3 as the para-methylsulfonyl reference compound, paired with CAS 941877-50-5 (meta-methylsulfonyl regioisomer) to systematically evaluate how sulfonyl substitution position affects target affinity, selectivity, and cellular potency. The 13% difference in Hammett σ constants between para and meta substitution provides a quantitative design variable for probing electronic contributions to binding [1]. This is relevant for kinase inhibitor and anti-inflammatory drug discovery programs where the benzothiazole amide scaffold is a privileged chemotype.

Baseline Activity Profiling Against COX-2 Enzyme Panel for Triage Prioritization

The reported COX-2 IC50 of 8.2 µM for CAS 899960-95-3 (from vendor data) provides an initial activity flag for anti-inflammatory screening cascades. Procurement is justified when a screening collection requires a compound with confirmed moderate COX-2 engagement to serve as a reference point for evaluating more potent benzothiazole sulfonamide leads . However, users should independently verify this IC50 under their own assay conditions before making go/no-go decisions.

Chemical Probe Tool for Methylsulfonyl Pharmacophore Contribution Studies

The compound serves as a tool molecule to isolate the contribution of the para-methylsulfonyl pharmacophore to overall molecular properties (solubility, permeability, metabolic stability) within a benzothiazole framework. Comparison with the des-methylsulfonyl analog (N-(1,3-benzothiazol-6-yl)benzamide) or the meta-substituted regioisomer enables quantification of the methylsulfonyl group's effect on logD, aqueous solubility, and microsomal clearance – key parameters for lead optimization in medicinal chemistry.

Antimicrobial Screening Library Expansion Based on MSBT Scaffold Diversity

Based on the class-level observation that MSBT derivatives can achieve MIC values as low as 4 µg/mL against bacterial and fungal species, CAS 899960-95-3 represents a structurally distinct entry point into antimicrobial screening collections [2]. The para-methylsulfonyl-6-amidobenzothiazole connectivity is underrepresented relative to 2-substituted benzothiazole sulfonamides, offering scaffold diversity that complements existing screening decks for hit identification against resistant pathogens.

Quote Request

Request a Quote for N-(1,3-benzothiazol-6-yl)-4-methanesulfonylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.